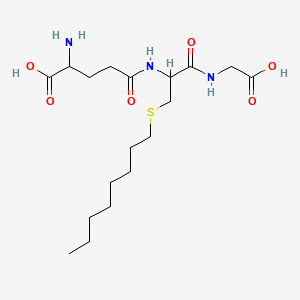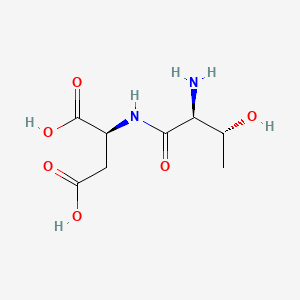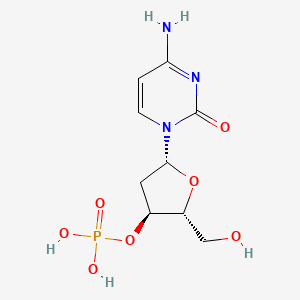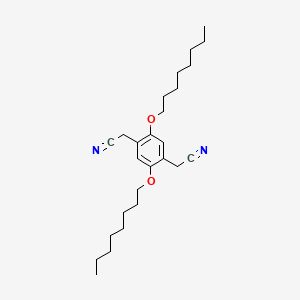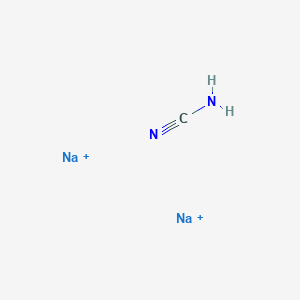
Disodium cyanamide
Descripción general
Descripción
Disodium cyanamide is a chemical compound that is widely used in various scientific research applications. It is a white crystalline substance that is soluble in water and has a strong odor. Disodium cyanamide is produced by the reaction of calcium carbide with nitrogen gas under high pressure and temperature.
Aplicaciones Científicas De Investigación
Cyanamide Formation in Primitive Earth Conditions
Cyanamide's role in chemical evolution is highlighted by the formation of its dimer, dicyandiamide, under conditions simulating early Earth. This formation occurs through ultraviolet irradiation of dilute cyanide solutions and electron irradiation in a methane, ammonia, and water mixture (Schimpl, Lemmon, & Calvin, 1965).
Application in Textile Industry
Disodium cyanamide is used in catalysis for cross-linking cotton cellulose with 1,2,3,4-butanetetracarboxylic acid (BTCA), improving the smooth drying appearance of treated cotton. This process is significantly influenced by the bath pH, and two possible reaction mechanisms involving urea formation are proposed (Choi, Mahmood, Li, & Schlup, 1995).
Role in Organic Chemistry
Disodium cyanamide is crucial in synthesizing di-isopropylcyanamide, a reagent for converting 8-lithio-5,6,7,8-tetra-hydroquinolines into 8-cyano-5,6,7,8-tetrahydroquinolines, a process important in organic chemistry (Crossley & Shepherd, 1985).
Allelopathic Properties in Agriculture
The allelochemical nature of cyanamide is explored through its phytoxic effect on plant growth, particularly in onion roots. It inhibits root growth rate, reduces fresh and dry weight accumulation, and causes disturbances in cell division and cytoskeleton formation. The effects are reversible but concentration-dependent (Soltys et al., 2011).
Involvement in Fuel Cell Technology
Disodium cyanamide is used in preparing metal-nitrogen-carbon (M-N-C) oxygen reduction catalysts in fuel cell technology. The best catalysts demonstrate good performance and contribute significantly to the field of electrochemistry (Chung et al., 2010).
Propiedades
IUPAC Name |
disodium;cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N2.2Na/c2-1-3;;/h2H2;;/q;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPWNCZXUIYTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2Na2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.020 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium;cyanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



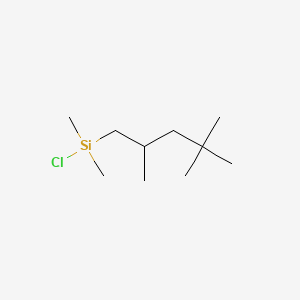
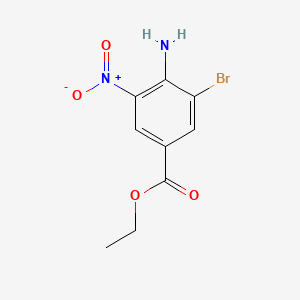


![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)

